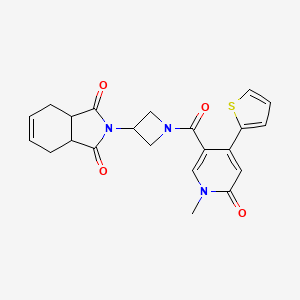![molecular formula C13H18N2OS3 B2757217 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone CAS No. 477856-03-4](/img/structure/B2757217.png)
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone” is a chemical substance with the CAS Number: 477856-03-4 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of a similar compound, a derivative of mono-cyclopentyl-substituted 1,3,4-thiadiazole-2,5-dithiol (DMTD), was prepared by a telescopic synthesis procedure via the formation of the potassium 1,3,4-thiadiazole-2,5-dithiolate followed by a nucleophile attack on chlorocyclopentane .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexanone ring attached to a 1,3,4-thiadiazol-2-yl group through a sulfanyl linkage . The InChI Code for this compound is 1S/C13H18N2OS3/c16-9-4-3-7-11 (8-9)18-13-15-14-12 (19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.5 . It is a solid substance .Scientific Research Applications
Thiocarbonyl Ylides and Stereochemical Properties
Thiocarbonyl ylides, including derivatives of cyclohexanone, exhibit interesting reactions and stereochemical behaviors. For instance, reactions with hydrogen sulfide under pressure can convert azines derived from cyclohexanone to a mixture of stereoisomeric 1,3,4-thiadiazolidines. These reactions highlight the chemical's potential in synthesizing complex molecular structures with specific stereochemical configurations, crucial for developing materials with unique physical and chemical properties (Kellogg, Noteboom, & Kaiser, 1976).
Synthesis of Antimicrobial Compounds
Certain derivatives, through reactions involving thiadiazole structures, have been synthesized for antimicrobial purposes. For example, compounds derived from reactions with 2-sulfanylacetic acid and phenyl isothiocyanate exhibited promising antimicrobial activities. This application demonstrates the compound's relevance in medicinal chemistry, particularly in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Heterocyclic Chemistry Applications
The synthesis and characterization of thiadiazoles and related heterocyclic compounds underscore their significance in chemical research, particularly in developing pharmaceuticals and agrochemicals. New methodologies for synthesizing these compounds can lead to novel substances with potential applications in treating diseases or as components in material science (Saravanan, Namitharan, & Muthusubramanian, 2008).
Organic Thermoelectric Devices
Compounds with thiadiazole cores are being explored for their use in organic thermoelectric devices. For example, polymers based on cyclopentadithiophene and benzothiadiazole with specific substituents have shown promising properties for use in these devices, indicating the potential of thiadiazole derivatives in electronic and photonic applications (Lee et al., 2018).
Ligand Design and Metal Complexes
The design and synthesis of ligands based on 1,3,4-thiadiazole structures for forming metal complexes offer insights into the compound's utility in creating materials with specific electronic or catalytic properties. These complexes can be used in catalysis, materials science, and potentially as sensors or in pharmaceuticals (Ardan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-[(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS3/c16-9-4-3-7-11(8-9)18-13-15-14-12(19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJMAPEWLKYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SC3CCCC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol](/img/structure/B2757137.png)

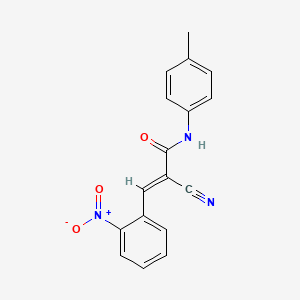
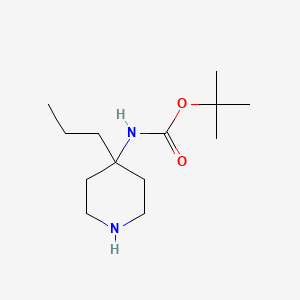
![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)
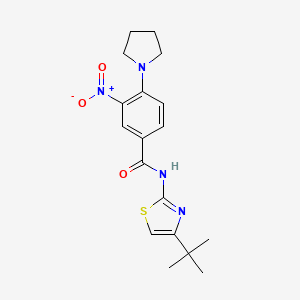

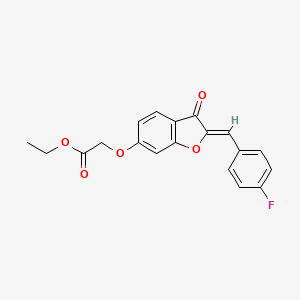
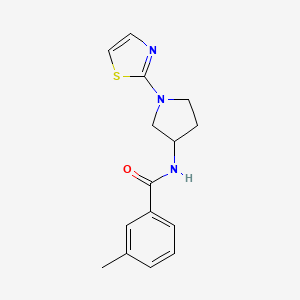
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)
